3-Iodo-4-methylaniline chemical properties and structure
3-Iodo-4-methylaniline chemical properties and structure
An In-Depth Technical Guide to 3-Iodo-4-methylaniline: Properties, Synthesis, and Applications in Modern Chemistry
Authored by a Senior Application Scientist
Introduction: The Strategic Value of a Halogenated Aniline
In the landscape of synthetic organic chemistry and drug discovery, the strategic placement of functional groups on an aromatic scaffold is paramount. 3-Iodo-4-methylaniline, also known as 3-iodo-p-toluidine, emerges as a particularly valuable building block due to the unique interplay of its three key functional components: the nucleophilic amino group, the sterically directing methyl group, and the versatile iodo group. The iodine atom, in particular, serves as a highly efficient "handle" for sophisticated molecular construction, primarily through transition-metal-catalyzed cross-coupling reactions.
This guide provides an in-depth examination of the chemical properties, structure, reactivity, and applications of 3-Iodo-4-methylaniline. It is intended for researchers, chemists, and drug development professionals who require a comprehensive understanding of this reagent's potential and practical handling. The narrative moves beyond a simple recitation of facts to explain the causality behind its utility and the rationale for specific experimental protocols, reflecting field-proven insights.
Part 1: Core Chemical and Physical Properties
The foundational properties of a chemical reagent dictate its storage, handling, and reaction conditions. 3-Iodo-4-methylaniline is a solid at room temperature, typically appearing as a light brown or white to amber powder.[1][2][3] Its insolubility in water and sensitivity to light are critical handling considerations, necessitating storage in a cool, dark place under an inert atmosphere to prevent degradation.[3][4]
A summary of its key physicochemical properties is presented below for rapid reference.
| Property | Value | Source(s) |
| CAS Number | 35944-64-0 | [1][3] |
| Molecular Formula | C₇H₈IN | [1][3] |
| Molecular Weight | 233.05 g/mol | [1][3][5] |
| Appearance | Light Brown Powder / Crystals | [1][2] |
| Melting Point | 32-42 °C | [2][3] |
| Boiling Point | ~289.4 °C (Predicted) | [3] |
| Density | ~1.791 g/cm³ (Predicted) | [3] |
| Solubility | Insoluble in water | [3][4] |
| Storage Temperature | 0-8 °C, under inert gas | [1][3] |
| SMILES String | Cc1ccc(N)cc1I | |
| InChI Key | RRUDMHNAMZFNEK-UHFFFAOYSA-N | [3] |
Part 2: Molecular Structure and Reactivity Profile
The utility of 3-Iodo-4-methylaniline stems directly from its molecular architecture. The electron-donating amino (-NH₂) and methyl (-CH₃) groups activate the benzene ring towards electrophilic substitution, while the bulky iodine atom provides a predictable site for cross-coupling reactions.
Reactivity of the Functional Groups:
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Amino Group (-NH₂): This group is a potent activating, ortho-, para-director in electrophilic aromatic substitution. It is also nucleophilic and can be readily acylated, alkylated, or diazotized to generate a diazonium salt, which is a gateway to a vast array of other functional groups.
-
Iodo Group (-I): The carbon-iodine bond is the most reactive of the carbon-halogen bonds in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). This high reactivity allows for selective transformations at the C3 position, often under milder conditions than would be required for the analogous bromo or chloro derivatives. This is the primary reason for its selection as a synthetic intermediate.[6]
-
Methyl Group (-CH₃): Provides steric bulk and has a mild electron-donating effect, influencing the regioselectivity of reactions on the aromatic ring.
The interplay of these groups makes 3-Iodo-4-methylaniline a versatile intermediate for building complex molecules, particularly in the synthesis of pharmaceuticals and dyes.[1][7]
Part 3: Synthesis and Key Applications
3-Iodo-4-methylaniline is not just a reagent; it is a strategic linchpin in multi-step synthetic campaigns. Its primary value lies in its role as a precursor to more complex molecular targets.
A Representative Synthetic Pathway
A common and logical method for the preparation of 3-Iodo-4-methylaniline is the direct electrophilic iodination of 4-methylaniline (p-toluidine). The amino group is a strong activating group, directing the incoming electrophile to the ortho position.
Caption: Workflow of a Suzuki coupling using 3-Iodo-4-methylaniline.
Part 4: Experimental Protocols and Safety
A disciplined approach to handling and experimentation is crucial for both safety and reproducibility.
Mandatory Safety and Handling Protocol
3-Iodo-4-methylaniline is classified as hazardous. [8]It is toxic if swallowed, causes skin and serious eye irritation, and may cause an allergic skin reaction. [3][8]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields or a face shield, and a lab coat. [8]* Engineering Controls: Handle only in a well-ventilated area, preferably within a certified chemical fume hood to avoid inhalation of dust. [8]* Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place, away from light and strong oxidizing agents. [3][4]Storage under an inert gas like argon or nitrogen is recommended. [3]* First Aid Measures:
-
Ingestion: If swallowed, rinse mouth and immediately call a poison control center or physician. [8] * Skin Contact: Wash off immediately with plenty of soap and water. If skin irritation or a rash occurs, seek medical attention. [8] * Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention. [8]* Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. [8]
-
Protocol: Suzuki-Miyaura Cross-Coupling Reaction
This protocol provides a self-validating system for a typical C-C bond formation using 3-Iodo-4-methylaniline. The success of the reaction, confirmed by TLC, LC-MS, or NMR, validates the reactivity of the starting material and the chosen conditions.
Objective: To synthesize 3-Aryl-4-methylaniline via a palladium-catalyzed Suzuki-Miyaura coupling.
Materials:
-
3-Iodo-4-methylaniline (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)
-
Sodium Carbonate (Na₂CO₃) (2.0 eq)
-
Toluene
-
Deionized Water
-
Argon or Nitrogen gas supply
Step-by-Step Methodology:
-
Inert Atmosphere Setup: Assemble a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flame-dry the glassware under vacuum and allow it to cool under a positive pressure of argon or nitrogen. Causality: This step is critical to exclude oxygen, which can oxidize the Pd(0) catalyst, rendering it inactive.
-
Reagent Addition: To the flask, add 3-Iodo-4-methylaniline (1.0 eq), the arylboronic acid (1.2 eq), and the Pd(PPh₃)₄ catalyst (0.03 eq). Rationale: Using a slight excess of the boronic acid ensures complete consumption of the more valuable iodo-aniline starting material.
-
Solvent and Base Addition: Add toluene and a 2M aqueous solution of sodium carbonate. The typical solvent ratio is 4:1 toluene to aqueous base. The solution should be sparged with argon for 15-20 minutes. Causality: The biphasic solvent system facilitates the reaction, and the aqueous base is essential for the transmetalation step of the catalytic cycle.
-
Reaction Execution: Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A successful reaction will show the consumption of the 3-Iodo-4-methylaniline spot/peak and the appearance of a new, typically less polar, product spot/peak.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Separate the organic layer. Wash the organic layer with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure biaryl product.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Conclusion
3-Iodo-4-methylaniline is a quintessential example of a strategic molecular building block. Its value is derived not from its own biological activity, but from the synthetic doors it unlocks. The high reactivity of the carbon-iodine bond in cross-coupling reactions, combined with the directing effects of the amino and methyl groups, provides chemists with a reliable and versatile tool for the construction of complex molecular architectures. A thorough understanding of its properties and adherence to rigorous safety and experimental protocols are essential for leveraging its full potential in the synthesis of novel pharmaceuticals, advanced materials, and specialty chemicals.
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